(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethynylation: Addition of ethynyl groups using reagents like ethynyl magnesium bromide.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the desired substituent, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one has been explored for various scientific research applications:
Chemistry: Studied for its unique structural properties and reactivity.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Examined for its potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the synthesis of other complex steroidal compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. It can modulate gene expression and influence various biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Testosterone: A naturally occurring androgen with a related steroidal structure.
Uniqueness
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is unique due to its specific ethynyl and hydroxyl substitutions, which confer distinct chemical and biological properties compared to other steroidal compounds.
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,18-19,23H,3,5-8,10-13H2,1H3/t18?,19-,20-,21-/m0/s1 |
InChI Key |
GPJXMWIXBAJDMA-KTYMLHDXSA-N |
Isomeric SMILES |
CC[C@]12CC=C3C([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 |
Canonical SMILES |
CCC12CC=C3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Origin of Product |
United States |
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